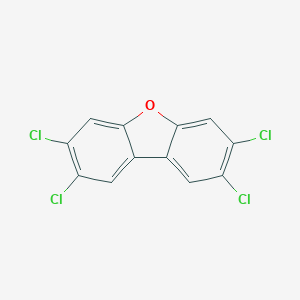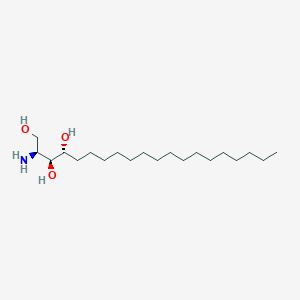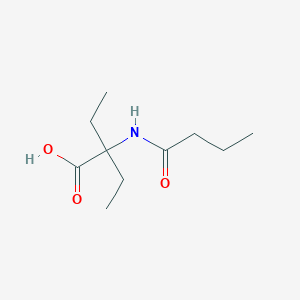
N-(1-cianoetil)carbamato de tert-butilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-(1-cyanoethyl)carbamate is a chemical compound with the molecular formula C8H14N2O2 and a molecular weight of 170.21 g/mol . It is commonly used in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-butyl N-(1-cyanoethyl)carbamate is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of new synthetic methodologies and the preparation of functionalized materials .
Biology and Medicine
In biological and medicinal research, tert-butyl N-(1-cyanoethyl)carbamate has been explored for its potential as a precursor in the synthesis of bioactive compounds. It is used in the development of acetylcholinesterase inhibitors, which are investigated for the treatment of Alzheimer’s disease.
Industry
In the industrial sector, tert-butyl N-(1-cyanoethyl)carbamate is utilized in the production of specialty chemicals and materials. Its reactivity and versatility make it a valuable intermediate in various manufacturing processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
tert-Butyl N-(1-cyanoethyl)carbamate can be synthesized through a reaction between tert-butyl carbamate and an appropriate cyanoethylating agent under controlled conditions . The reaction typically involves the use of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of tert-butyl N-(1-cyanoethyl)carbamate often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl N-(1-cyanoethyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the cyanoethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions involving tert-butyl N-(1-cyanoethyl)carbamate include acids, bases, and nucleophiles such as amines and alcohols. Reaction conditions may vary depending on the desired transformation, but typical conditions include moderate temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from reactions involving tert-butyl N-(1-cyanoethyl)carbamate depend on the specific reaction conditions and reagents used. For example, hydrolysis can yield carbamic acid derivatives, while substitution reactions can produce a variety of substituted carbamates .
Mecanismo De Acción
The mechanism of action of tert-butyl N-(1-cyanoethyl)carbamate involves its ability to undergo chemical transformations that lead to the formation of bioactive compounds. In the context of acetylcholinesterase inhibition, the compound interacts with the enzyme’s active site, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl carbamate: A related compound used in similar synthetic applications.
N-Boc-ethylenediamine: Another carbamate derivative with applications in organic synthesis.
Uniqueness
tert-Butyl N-(1-cyanoethyl)carbamate is unique due to its cyanoethyl group, which imparts distinct reactivity and allows for the synthesis of a wide range of derivatives. This makes it particularly valuable in the development of new synthetic methodologies and the preparation of bioactive compounds .
Propiedades
IUPAC Name |
tert-butyl N-(1-cyanoethyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c1-6(5-9)10-7(11)12-8(2,3)4/h6H,1-4H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPKPFOKNXKRFTD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(3-Pyridinylmethyl)amino]-4,5,7-trimethylbenzothiazol-6-ol](/img/structure/B131781.png)












![6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B131814.png)
